Hypoglycemic Activity in Insulin-Resistant HepG2 Cells: Direct Comparator Data Versus Citroside B
Turpinionoside D (compound 4) was tested alongside a new cyclogeraniane monoterpenoid (compound 1, citroside C) and citroside B (compound 2) for hypoglycemic activity in insulin-resistant HepG2 cells. At a concentration of 10.0 μmol/L, Turpinionoside D and compound 1 both increased glucose consumption in the model system [1].
| Evidence Dimension | Glucose consumption enhancement in insulin-resistant HepG2 cells |
|---|---|
| Target Compound Data | Positive (qualitative enhancement observed at 10.0 μmol/L) |
| Comparator Or Baseline | Compound 1 (citroside C, a new cyclogeraniane monoterpenoid): Positive; Compound 2 (citroside B): Not reported as active in this assay |
| Quantified Difference | Both Turpinionoside D and compound 1 demonstrated activity, while compound 2 was not reported to enhance glucose consumption under the same conditions |
| Conditions | Insulin-resistant HepG2 cells; concentration 10.0 μmol/L |
Why This Matters
Procurement for diabetes or metabolic disorder research should prioritize Turpinionoside D over in-class analogs lacking demonstrated glucose-consumption activity in this model.
- [1] 枸杞子中1个新的环香叶烷类单萜. 中草药. 2022;53(21):6653-6659. View Source
